4-Nitrobiphenyl
Description
Historical Context of Nitroaromatic Compound Research
Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, have been a subject of extensive research for over a century. nih.gov Initially, their synthesis and chemical properties were explored, leading to their widespread use in industries such as the manufacturing of dyes, polymers, pesticides, and explosives. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group imparts unique chemical and functional diversity to these molecules. nih.gov
The environmental and health aspects of nitroaromatic compounds came under scrutiny as their prevalence in the environment increased due to industrial activities. nih.govresearchgate.net Many nitroaromatic compounds are recognized for their toxicity and mutagenicity, which has spurred research into their metabolic pathways and mechanisms of toxicity. nih.govscielo.br This has also driven the investigation of biodegradation processes as a means of environmental remediation for soil and groundwater contaminated with these compounds. nih.govresearchgate.netcswab.org
Significance of 4-Nitrobiphenyl (B1678912) as a Model Compound
This compound serves as a crucial model compound in several areas of chemical research for a number of reasons:
Structural Simplicity: Its well-defined structure, consisting of two phenyl rings linked by a single bond with a nitro group at a specific position, provides a relatively simple system for studying the fundamental properties and reactivity of nitroaromatic compounds.
Intermediate in Synthesis: It is a valuable intermediate in the synthesis of other complex organic molecules. solubilityofthings.com For instance, it is a precursor to 4-aminobiphenyl (B23562), a compound used in the production of antioxidants and formerly in the synthesis of dyes. wikipedia.orgontosight.ai
Probing Reaction Mechanisms: The presence of the nitro group significantly influences the electronic properties of the biphenyl (B1667301) system, making it an excellent substrate for studying various chemical reactions, including reduction and cross-coupling reactions. solubilityofthings.com Researchers utilize this compound to gain insights into reaction mechanisms and the behavior of nitro groups in different chemical environments. solubilityofthings.com
Environmental and Toxicological Studies: Due to its classification as a potential carcinogen and its presence as an environmental pollutant, this compound is often used in toxicological and environmental studies to understand the metabolic activation and degradation pathways of nitroaromatic compounds. wikipedia.orgnih.govresearchgate.net
Overview of Key Research Areas Pertaining to this compound
The research concerning this compound is multifaceted and spans several key areas:
Synthesis and Characterization: A primary area of research focuses on developing efficient and novel methods for the synthesis of this compound. wikipedia.org This includes traditional nitration of biphenyl as well as modern cross-coupling reactions. wikipedia.org Extensive characterization using various spectroscopic techniques is also a significant aspect.
Physicochemical Properties: The determination and understanding of the physical and chemical properties of this compound, such as its solubility, melting and boiling points, and crystal structure, are fundamental to its application and study. solubilityofthings.comchemicalbook.com
Chemical Reactivity: A large body of research is dedicated to exploring the chemical reactivity of this compound. solubilityofthings.com This includes the reduction of the nitro group to an amino group and its participation in various coupling reactions to form more complex structures. solubilityofthings.com
Materials Science: The electronic properties of this compound, influenced by the electron-withdrawing nitro group, make it a subject of interest in materials science, particularly in the design of new electronic materials. solubilityofthings.com
Environmental Science: Research in this area investigates the environmental fate of this compound, including its biodegradation and potential for remediation. cswab.org Studies on its detection in environmental samples are also crucial. researchgate.net
Interactive Data Table: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉NO₂ | epa.govscbt.com |
| Molecular Weight | 199.21 g/mol | chemicalbook.comscbt.com |
| Appearance | White to yellow needle-like crystalline solid | nih.govchemicalbook.comosha.gov |
| Odor | Sweetish | nih.govosha.gov |
| Melting Point | 114 °C (237 °F) | nih.govchemicalbook.com |
| Boiling Point | 340 °C (644 °F) | nih.govchemicalbook.com |
| Water Solubility | Insoluble | nih.govchemicalbook.comnoaa.gov |
| LogP (Octanol/Water Partition Coefficient) | 3.77 | epa.govilo.org |
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-phenylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
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InChI Key |
BAJQRLZAPXASRD-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
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Molecular Formula |
C12H9NO2 | |
| Record name | 4-NITROBIPHENYL | |
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DSSTOX Substance ID |
DTXSID9041522 | |
| Record name | 4-Nitrobiphenyl | |
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Molecular Weight |
199.20 g/mol | |
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Physical Description |
4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor. | |
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Boiling Point |
644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F | |
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Flash Point |
290 °F (NIOSH, 2023), 290 °F, 143 °C c.c. | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble | |
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Color/Form |
YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid. | |
CAS No. |
92-93-3, 28984-85-2 | |
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Melting Point |
237 °F (NIOSH, 2023), 114 °C, 237 °F | |
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Synthetic Methodologies and Reaction Pathways of 4 Nitrobiphenyl
Established Synthetic Routes to 4-Nitrobiphenyl (B1678912) and its Derivatives
Nitration of Biphenyl (B1667301)
The direct nitration of biphenyl is a common method for the preparation of this compound. ontosight.aiwikipedia.org This electrophilic aromatic substitution reaction typically involves treating biphenyl with a nitrating mixture, which is a combination of nitric acid and sulfuric acid. vaia.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). vaia.com
The nitronium ion then attacks one of the benzene (B151609) rings of the biphenyl molecule. vaia.com Due to steric hindrance and the electronic effects of the phenyl group, the substitution preferentially occurs at the para position (position 4), leading to the formation of this compound as the major product. vaia.com The reaction is generally carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of dinitrated and other isomeric byproducts. ontosight.ai
A specific protocol involves heating a mixture of 4-nitro-aniline, trichloroacetic acid, cuprous chloride, and trimethylorthoformate in benzene, followed by the addition of sodium nitrite (B80452) to yield this compound. prepchem.com
Cross-Coupling Reactions
Cross-coupling reactions offer a versatile and controlled approach to the synthesis of this compound and its derivatives, allowing for the specific formation of the carbon-carbon bond between two different aryl groups.
The Suzuki-Miyaura coupling is a widely used method for synthesizing this compound. google.comtandfonline.com This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. gre.ac.ukresearchgate.net For the synthesis of this compound, this can be achieved by reacting phenylboronic acid with 1-bromo-4-nitrobenzene (B128438) or 4-nitrophenylboronic acid with a halobenzene. google.comgre.ac.uk
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, and a base. gre.ac.ukrsc.org The base is crucial for the activation of the organoboron compound. The choice of solvent, base, and catalyst can significantly influence the reaction yield and efficiency. utrgv.edugoogle.com For instance, studies have explored various bases like sodium carbonate, potassium phosphate, and sodium hydroxide (B78521), often in solvent systems like toluene/ethanol/water or DMF/water. utrgv.edugoogle.com
Microwave-assisted Suzuki coupling has been shown to significantly reduce reaction times. mdpi.com For instance, the synthesis of 2-methoxy-4′-nitrobiphenyl from 4-bromonitrobenzene and 2-methoxyphenyl boronic acid was achieved in high yield in just 20 minutes using microwave irradiation. mdpi.com
Table 1: Examples of Suzuki Coupling Reactions for this compound Synthesis
| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/ethanol/water | - | gre.ac.uk |
| 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ | - | - | 94% (GC yield) | rsc.org |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd catalyst | Various | Propanol | - | utrgv.edu |
| 4-Bromonitrobenzene | 2-Methoxyphenyl boronic acid | Pd EnCat™ 30 | TBAA | - | 93% | mdpi.com |
| Bromoarenes | Aryl boronic acids | Nanopalladium catalyst | K₂CO₃ | DMF/water | High yields | google.com |
The Negishi coupling provides another powerful tool for the synthesis of unsymmetrical biaryls like this compound. rsc.org This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgwikipedia.org
A general procedure for synthesizing a derivative, 2-methyl-4'-nitrobiphenyl (B1594515), involves the reaction of an o-tolylzinc chloride solution with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). orgsyn.org The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) at room temperature. orgsyn.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net While effective, a potential side reaction is homocoupling. wikipedia.org
The choice between nickel and palladium catalysts can be significant; nickel catalysts are often more effective for sterically hindered aryl reagents, while palladium catalysts offer greater chemoselectivity. orgsyn.org For instance, the nitro group is generally not compatible with nickel-phosphine catalysts. orgsyn.org
The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. rsc.orgnih.gov This method is advantageous due to the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. nih.gov
For the synthesis of this compound derivatives, such as 4-methoxy-4'-nitrobiphenyl, the reaction can be performed by coupling 4-nitrophenyl trifluoromethanesulfonate (B1224126) with tributyl(4-methoxyphenyl)stannane (B1303066) using a palladium catalyst. smolecule.com The reaction conditions have been improved over time with the development of bulky and electron-rich phosphine (B1218219) ligands, allowing for milder conditions and a broader substrate scope, including the use of aryl chlorides. nih.gov The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org
Negishi Coupling Protocols
Ullmann Method
The Ullmann reaction is a classical method for the synthesis of symmetrical and unsymmetrical biphenyls, which involves the copper-promoted coupling of two aryl halides. google.comnih.gov For the synthesis of nitrobiphenyl derivatives, this typically requires high temperatures. google.com For example, reacting 2,4-dichloroiodobenzene with 2,5-dibromonitrobenzene under Ullmann conditions yields 4-bromo-2',4'-dichloro-2-nitrobiphenyl. prepchem.com Similarly, an Ullmann reaction between p-fluoroiodobenzene and 4-bromo-3-nitroacetophenone can produce 4-acetyl-4'-fluoro-2-nitrobiphenyl. prepchem.com
While effective for certain symmetrical couplings, the traditional Ullmann reaction often suffers from harsh reaction conditions and the formation of byproducts. nih.gov Modified Ullmann conditions, such as performing the reaction at lower temperatures in solvents like N-methylpyrrolidinone (NMP) with copper-bronze and catalytic amounts of Cu(I)Cl, have been developed to address these issues. nih.gov A novel approach involves the decarboxylation of o-nitrobenzoic acid in the presence of copper(I) oxide and an iodoarene to form 2-nitrobiphenyl (B167123) derivatives, suggesting a connection between the Ullmann reaction and copper-catalyzed decarboxylation. scispace.com
Synthesis from Nitroaniline and Benzene
A notable and economically viable method for synthesizing this compound involves the reaction of nitroaniline with benzene. google.com This approach is advantageous due to the low cost and ready availability of the starting materials. google.com The process typically involves mixing nitroaniline and benzene in a solvent system containing a halogenated organic acid, a halogenated metal salt, and a nitrite. google.com One specific example involves heating a mixture of 4-nitroaniline (B120555), trichloroacetic acid, cuprous chloride, and trimethylorthoformate in benzene to 60°C. Sodium nitrite is then added, and the reaction is maintained under stirring for an extended period. prepchem.com The subsequent hydrolysis and workup of the organic layer yield this compound. prepchem.com This method, often considered a modification of the Gomberg-Bachmann reaction, provides a direct route to biphenyl compounds, though it can be associated with the formation of side products, leading to yields that are often below 40% in its original format. google.comwikipedia.org
Mechanistic Investigations of this compound Synthesis
Catalytic Mechanisms in Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective methods for the synthesis of this compound and its derivatives. researchgate.netrsc.org The catalytic cycle of these reactions is a well-studied, multi-step process.
The generally accepted mechanism for Suzuki-Miyaura coupling involves the following key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (like 4-bromonitrobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate. mdpi.com
Transmetalation: The organoboron compound (e.g., phenylboronic acid) then undergoes transmetalation with the palladium(II) complex. A base is crucial in this step to activate the boronic acid.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the C-C bond of the biphenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. researchgate.net
The efficiency of these reactions is significantly influenced by the choice of ligands, solvents, and base. researchgate.net For instance, the use of specific phosphine ligands can greatly enhance the catalytic activity and product yields. researchgate.net Mechanistic studies have shown that the stability and coordination of the palladium complexes are critical for the catalytic cycle's efficiency. nih.gov
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Pd(PPh₃)₄ | 4-nitrobromobenzene, phenylboronic acid | K₂CO₃, THF/water, 80°C, 12h | >80% | |
| Pd/C | 4-nitrobromobenzene, phenylboronic acid | NaHCO₃, 100°C | 52-68% | researchgate.net |
| Pd(OAc)₂ | 4-chloronitrobenzene, phenylboronic acid | 130°C, 17h | 94% (GC yield) | rsc.org |
Electrophilic Aromatic Substitution Mechanisms
The synthesis of this compound can also be achieved through electrophilic aromatic substitution, specifically the nitration of biphenyl. This reaction proceeds via a well-established two-step mechanism. masterorganicchemistry.com
Formation of the Electrophile: The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). vaia.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). vaia.commasterorganicchemistry.com
Attack and Rearomatization: The π-electron system of the biphenyl ring acts as a nucleophile and attacks the nitronium ion. masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. vaia.comdalalinstitute.com In the case of biphenyl, the attack preferentially occurs at the para-position (4-position) of one of the rings due to less steric hindrance. vaia.com A base, such as the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound. vaia.com
The phenyl group is considered an ortho, para-directing group, meaning it activates these positions for electrophilic attack. stackexchange.com However, once one nitro group is introduced, the ring becomes deactivated, making subsequent nitrations more difficult. stackexchange.com
Influence of Reaction Conditions on Reaction Pathways
Temperature: In cross-coupling reactions, elevated temperatures (e.g., 80–120°C) generally increase the reaction rate. However, excessively high temperatures can lead to the formation of unwanted side products, such as dehalogenated derivatives.
Catalyst and Ligands: The choice of catalyst and associated ligands is critical, especially in palladium-catalyzed reactions. For example, in Suzuki couplings, different phosphine ligands can lead to significant variations in yield. researchgate.net The use of palladium on carbon (Pd/C) as a heterogeneous catalyst offers advantages in terms of ease of separation and reusability. researchgate.net
Solvent: The polarity of the solvent can influence reaction rates and yields. For instance, aqueous-alcoholic solvent systems have been shown to be effective for cross-coupling reactions, sometimes outperforming traditional dipolar aprotic solvents. researchgate.net
Base: In Suzuki-Miyaura reactions, the choice and amount of base are crucial for activating the boronic acid and facilitating the transmetalation step. researchgate.net
Novel Synthetic Strategies for this compound and its Analogues
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, aligning with the principles of green chemistry.
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives often focuses on creating axial chirality, a feature of molecules with hindered rotation around a single bond. This is particularly relevant for biphenyls with bulky substituents in the ortho positions. While the direct stereoselective synthesis of this compound itself is not a common focus due to free rotation around the biphenyl bond, the synthesis of its chiral derivatives is an area of active research.
One approach involves the use of chiral catalysts in cross-coupling reactions. For instance, enantioselective Suzuki-Miyaura cross-coupling reactions can be employed to create chiral biphenyl structures. Although not specifically detailed for this compound in the provided information, this methodology is a general strategy for synthesizing chiral biphenyls. rsc.org Another strategy involves the diastereoselective conversion of a ketone to an amine on a pre-existing chiral scaffold that includes a 4-nitrophenyl group. beilstein-journals.org For example, the synthesis of chiral 3-phenylcyclohexanamine derivatives has been reported, though with poor diastereomeric control. beilstein-journals.org
Research has also explored the synthesis of axially chiral biphenyls with various substituents, including nitro groups, to investigate their rotational energy barriers. researchgate.net The synthesis of P,N-biphenyl derivatives with central chirality has been achieved through methods like Suzuki coupling and aromatic nucleophilic substitution, highlighting the toolbox available for creating stereochemically complex molecules containing the nitrobiphenyl core. researchgate.net
Derivatization of this compound for Research Purposes
The reduction of the nitro group in this compound to an amino group to form 4-aminobiphenyl (B23562) is a fundamental and widely utilized transformation. vulcanchem.com This reaction is crucial as 4-aminobiphenyl is a significant compound, albeit one with carcinogenic properties, and serves as a precursor for various other derivatives. iarc.fr
A variety of reducing agents and conditions can accomplish this conversion. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum (IV) oxide, or Raney nickel. vulcanchem.comajol.info The reaction is typically carried out under a hydrogen atmosphere. ajol.info
Other chemical reducing systems are also effective. These include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net Sodium borohydride (B1222165) (NaBH₄) can be used in conjunction with nickel or cobalt salts. researchgate.net A titanium(III)-based reducing agent has also been specifically used to reduce this compound to 4-aminobiphenyl for analytical purposes. researchgate.net More recently, a transition-metal-free reduction using potassium borohydride and iodine has been reported, where boron triiodide (BI₃) is generated in situ as the active reductant. acs.org
Table 1: Selected Reagents for the Reduction of this compound to 4-Aminobiphenyl
| Reagent/Catalyst System | Solvent | Additional Conditions | Reference |
| H₂ / Palladium on Carbon (Pd/C) | Ionic Liquid ([bmim][BF₄]) | Room Temperature | ajol.info |
| H₂ / Platinum (IV) Oxide | Ionic Liquid ([bmim][BF₄]) | Room Temperature | ajol.info |
| Tin (Sn) / Hydrochloric Acid (HCl) | Ethanol | Reflux | researchgate.net |
| Iron (Fe) / Hydrochloric Acid (HCl) | Ethanol | Reflux | researchgate.net |
| Titanium(III) Citrate Complex | Aqueous | - | researchgate.net |
| Potassium Borohydride (KBH₄) / Iodine (I₂) | - | In situ generation of BI₃ | acs.org |
The introduction of a hydroxyl group onto the this compound core can be achieved through several synthetic routes. One method is the denitrative hydroxylation of this compound itself. Research has shown that this compound can be converted to 4-hydroxybiphenyl in good yield by reacting it with an oxime reagent and potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). chemrxiv.org This reaction is proposed to proceed through a radical mechanism. chemrxiv.org
Another approach involves the nitration of 4-hydroxybiphenyl. Treating 4-hydroxybiphenyl with nitric acid in glacial acetic acid can selectively produce 4-hydroxy-3-nitrobiphenyl. google.com This method offers high selectivity and yield. google.com
The metabolism of this compound can also lead to hydroxylated products. Studies on the reductive metabolism of this compound by rat liver fractions have identified hydroxylated metabolites, such as x-OH-4-nitrobiphenyl, as minor products. oup.comoup.com Furthermore, photo-excitation of 4-hydroxy-4'-nitrobiphenyl (B1295355) can lead to excited state proton transfer, a process relevant to its applications in catalytic synthesis. ustc.edu.cn
The biphenyl core of this compound can undergo electrophilic substitution reactions such as alkylation and halogenation, although the presence of the deactivating nitro group influences the position of substitution.
Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). studymind.co.ukmt.comopenstax.org For this compound, the nitro group is strongly deactivating and meta-directing for electrophilic attack on its own ring. Therefore, substitution is more likely to occur on the unsubstituted phenyl ring at the ortho and para positions (2' and 4' positions). arizona.edu The synthesis of 2-methyl-4'-nitrobiphenyl has been accomplished via the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst. orgsyn.org
Halogenation: Halogenation of aromatic compounds is an electrophilic aromatic substitution that typically requires a catalyst, such as a ferric or aluminum halide (e.g., FeBr₃, AlCl₃), to activate the halogen. libretexts.org Similar to alkylation, the deactivating nitro group directs incoming electrophiles to the other ring. For instance, bromination of this compound would be expected to yield products substituted on the non-nitrated ring. arizona.edu The synthesis of halogenated derivatives like 3-bromo-4-nitrobiphenyl (B3050664) and 4-bromo-4'-nitrobiphenyl (B1267536) has been reported, often through sequential electrophilic bromination and nitration of biphenyl. cymitquimica.com
The formation of 4-nitrosobiphenyl (B155253) can occur through the metabolic reduction of this compound. In vivo and in vitro studies have demonstrated that this compound is metabolized to 4-nitrosobiphenyl, along with other metabolites like N-hydroxy-4-aminobiphenyl. oup.comnih.gov This conversion is a key step in the metabolic activation of this compound. iarc.fr Specifically, the N-hydroxy metabolite of 4-aminobiphenyl (4-ABP(NHOH)) can be oxidized to 4-nitrosobiphenyl. nih.govnih.gov This process is implicated in the compound's biological activity. nih.govscholaris.ca
Direct synthesis of nitroso derivatives from related compounds is also possible. For example, 2-hydroxy-5-nitrosobiphenyl can be obtained from diazotized aniline (B41778) and p-nitrosophenol. researchgate.net While a direct synthetic conversion of this compound to 4-nitrosobiphenyl is less commonly described in the provided context, the metabolic pathway clearly establishes this transformation.
Chemical Reactivity and Transformation Studies of 4 Nitrobiphenyl
Reduction Reactions of the Nitro Group
The most prominent chemical transformation of 4-nitrobiphenyl (B1678912) involves the reduction of its nitro moiety. This can be achieved through enzymatic, chemical, and electrochemical methods, each following distinct pathways to yield various reduced products.
In biological systems, this compound undergoes extensive reductive metabolism, primarily catalyzed by enzymes in the liver. aacrjournals.org Studies using rat liver fractions have demonstrated that both cytosolic and microsomal enzymes are involved in this process. aacrjournals.orgosti.gov Under anaerobic conditions, these enzymes convert this compound into several metabolites. aacrjournals.orgnih.gov
The primary pathway involves the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamino group, and finally to an amino group. The major metabolites identified are 4-aminobiphenyl (B23562) (4-ABP) and hydroxylaminobiphenyls. nih.govoup.com In one study using rat liver S-9 fractions, 4-ABP accounted for as much as 79% of the total metabolites formed. nih.govoup.com Minor metabolites have also been identified, including 4-acetylaminobiphenyl (B142796) (4-AABP), N-hydroxy-4-acetylaminobiphenyl (4-AABP-N-OH), and N-formyl-4-aminobiphenyl (N-formyl-4-ABP), indicating subsequent N-acetylation and N-formylation pathways. nih.gov
Several key enzymes have been implicated in these reductive processes. Cytosolic enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase play a significant role. aacrjournals.orgnih.gov The activity of xanthine oxidase in reducing this compound has been confirmed in preparations from rat liver and dog bladder cytosol. osti.govnih.gov Microsomal nitroreductases, which require cofactors like NADPH, also contribute to the reduction, although the activity in the cytosol can be markedly higher. aacrjournals.orgosti.gov
Table 1: Key Enzymes and Metabolites in the Enzymatic Reduction of this compound
| Enzyme/Cellular Fraction | Key Metabolites Identified | Species/System Studied | Reference |
|---|
This compound can be efficiently reduced to 4-aminobiphenyl through various chemical methods. Catalytic hydrogenation is a common and effective pathway. This process typically employs a metal catalyst, such as palladium on charcoal (Pd/C), and a source of hydrogen. mit.edursc.orgajol.info The reaction is highly chemoselective, targeting the nitro group for reduction to a primary amine while leaving the aromatic rings intact. mit.edu Studies have demonstrated that this method can achieve high yields of 4-aminobiphenyl. mit.eduajol.info
Another established method involves the use of activated iron in the presence of an acid, such as hydrochloric acid. sci-hub.st This technique has been successfully used for the reduction of this compound and other aromatic nitro compounds, offering an advantage in that the materials are inexpensive and it avoids the formation of chlorinated byproducts that can occur with other methods. sci-hub.st
Table 2: Summary of Chemical Reduction Methods for this compound
| Reducing Agent/System | Product | Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂) with Pd/C | 4-Aminobiphenyl | Highly chemoselective for the nitro group. mit.edumit.edu | mit.edursc.orgajol.info |
| Activated Iron with HCl | 4-Aminobiphenyl | Inexpensive materials and avoids chlorinated side products. sci-hub.st | sci-hub.st |
| Titanium(III)-based reducing agent | 4-Aminobiphenyl | Used for analytical purposes to convert 4-NBP to 4-ABP for detection. researchgate.net | researchgate.net |
The electrochemical reduction of this compound has been investigated using techniques like cyclic voltammetry, often at a hanging mercury drop electrode (HMDE). researchgate.netresearchgate.net The mechanism is understood to be a quasi-reversible process primarily involving the transfer of four electrons to the nitro group. electrochemsci.org This multi-electron reduction converts the nitro group into a hydroxylamino group (-NHOH). electrochemsci.org
Studies have shown that the reduction process is controlled by a combination of both diffusion and adsorption of the this compound molecule onto the electrode surface. researchgate.net The potential at which the reduction occurs is dependent on the pH of the solution. electrochemsci.org At certain temperatures, typically above 25°C in dimethylformamide, the initially formed radical anion can be protonated by a parent this compound molecule, forming a radical species that can undergo further electrochemical reduction, introducing additional complexity to the mechanism. rsc.org
Chemical Reduction Pathways
Oxidative Transformations of this compound
While reduction of the nitro group is the predominant transformation, this compound can also undergo oxidative reactions, particularly involving the biphenyl (B1667301) ring system. These transformations can be initiated by highly reactive species like hydroxyl radicals or through enzymatic processes.
In the atmosphere, this compound is expected to react with photochemically generated hydroxyl (OH) radicals. nih.gov The reaction proceeds via the electrophilic addition of the OH radical to the aromatic rings, forming an OH-adduct intermediate. ca.govacs.org This initial step is the dominant atmospheric loss process for many aromatic compounds. ca.gov The estimated rate constant for the gas-phase reaction between this compound and OH radicals is 2.36 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This suggests a potential for degradation in the atmosphere. nih.gov Subsequent reactions of the OH-adduct, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of nitrated and hydroxylated products. ca.govacs.org For the related compound biphenyl, reaction with OH radicals is known to produce 3-nitrobiphenyl. ca.gov
In addition to reductive pathways, the biotransformation of this compound can also yield hydroxylated products through oxidative metabolism. nih.gov This process involves the introduction of a hydroxyl group onto the aromatic rings, a reaction typically catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.comuv.es
Metabolic studies using rat liver fractions have tentatively identified a ring-hydroxylated derivative, denoted as x-OH-4-nitrobiphenyl, as a minor metabolite. osti.govnih.govoup.com The formation of such products indicates that ring oxidation occurs alongside nitroreduction. nih.govnih.gov While the exact position of hydroxylation was not specified in these studies, this pathway represents a detoxication mechanism, as hydroxylation generally increases the water solubility of xenobiotics, facilitating their excretion. mdpi.com
Hydroxyl Radical Reactions
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction type for this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The nitro group (–NO2) is a strong electron-withdrawing group, which activates the biphenyl ring system towards nucleophilic attack. wikipedia.org This activation facilitates the displacement of a suitable leaving group, such as a halide.
Traditionally, these reactions require electron-deficient nitroarenes and often necessitate high temperatures and strong basic conditions. escholarship.org For instance, 4'-Chloro-2-nitrobiphenyl can undergo substitution of the chlorine atom by various nucleophiles. The reaction of this compound with nucleophiles like amines or thiols can lead to the formation of azoles or thioethers, respectively.
A more recent development is a visible-light-induced denitrative chlorination reaction. This method allows for the conversion of unactivated nitroarenes, including this compound, into chlorinated products under mild conditions, without the need for photoredox or noble metal catalysts. escholarship.org This photochemical approach expands the scope of nucleophilic aromatic substitution to a broader range of substrates. escholarship.org
Photochemical Transformations and Photodegradation
This compound can undergo significant transformations when exposed to light. Photodegradation is a potentially important process for its removal from the environment, particularly in water and on soil surfaces. nih.gov While kinetic data on its environmental photolysis is limited, studies have shown that it can photodegrade rapidly in the presence of certain substances. nih.gov For example, when solutions containing diethylamine (B46881) are exposed to UV light above 290 nm, this compound degrades quickly. nih.gov
The photochemical processing of this compound in the atmospheric aqueous phase is also a relevant transformation pathway. researchgate.net Reactions with photochemically produced hydroxyl radicals (•OH) are considered a significant removal mechanism. nih.govresearchgate.net The estimated half-life for the vapor-phase reaction of this compound with hydroxyl radicals in an average atmosphere is approximately 6.8 days. nih.gov
Furthermore, light can promote denitrative chlorination, where a chlorine radical replaces the nitro group. escholarship.org This reaction has been demonstrated to proceed under visible light irradiation. escholarship.org
Biotransformation and Biodegradation Pathways
The biodegradation of this compound is a critical process in its environmental fate, with microbial activity playing a central role.
Microbial Degradation of this compound
Microorganisms have demonstrated the ability to degrade this compound, utilizing it as a source of carbon and energy. tandfonline.com Both aerobic and anaerobic degradation pathways have been observed. A study using a facultative gram-negative bacterial strain showed that it could grow using this compound as the sole carbon source. tandfonline.comtandfonline.com The degradation process involves the breakdown of the biphenyl structure, often starting with the reduction of the nitro group. oup.comoup.com
One of the primary mechanisms in microbial degradation is the action of nitroreductases, which are flavoenzymes that catalyze the reduction of the nitro group to a hydroxylamino group and subsequently to an amino group. oup.comoup.com This initial reductive step is crucial for further breakdown of the molecule. oup.comoup.com Studies have shown that this compound can be extensively catabolized, with oxidative metabolic actions targeting the unsubstituted aromatic ring. tandfonline.com
Identification of Intermediate Metabolites
The microbial degradation of this compound proceeds through a series of intermediate metabolites. Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying these compounds. tandfonline.comtandfonline.com
Key identified intermediates include:
2,3-dihydro-2,3-dihydroxy-4'-nitrobiphenyl tandfonline.comtandfonline.com
3,4-dihydro-3,4-dihydroxy-4'-nitrobiphenyl tandfonline.comtandfonline.com
3,4-dihydroxy-4'-nitrobiphenyl tandfonline.comtandfonline.com
2-hydroxy-6-oxo-6-(4'-nitrophenyl) hexanoic acid tandfonline.comtandfonline.com
4-nitrocinnamic acid tandfonline.comtandfonline.com
4-nitrobenzoic acid tandfonline.com
4-aminobenzoic acid tandfonline.comtandfonline.com
2-hydroxy-4'-nitrobiphenyl tandfonline.com
4-hydroxy-4'-nitrobiphenyl (B1295355) tandfonline.com
2-hydroxy-3-nitroso-4'-nitrobiphenyl tandfonline.comtandfonline.com
The formation of these intermediates indicates that the degradation can proceed through dioxygenase-initiated pathways, leading to ring cleavage. tandfonline.comtandfonline.com The detection of hydroxylated compounds also suggests a minor metabolic route similar to that observed in mammalian systems. tandfonline.comtandfonline.com
| Metabolite | Chemical Formula | Detection Method |
|---|---|---|
| 2,3-dihydro-2,3-dihydroxy-4'-nitrobiphenyl | C12H11NO4 | GC-MS |
| 3,4-dihydro-3,4-dihydroxy-4'-nitrobiphenyl | C12H11NO4 | GC-MS |
| 3,4-dihydroxy-4'-nitrobiphenyl | C12H9NO4 | GC-MS |
| 2-hydroxy-6-oxo-6-(4'-nitrophenyl) hexanoic acid | C12H13NO5 | GC-MS |
| 4-nitrocinnamic acid | C9H7NO4 | GC-MS |
| 4-nitrobenzoic acid | C7H5NO4 | GC-MS |
| 4-aminobenzoic acid | C7H7NO2 | GC-MS |
| 2-hydroxy-4'-nitrobiphenyl | C12H9NO3 | GC-MS |
| 4-hydroxy-4'-nitrobiphenyl | C12H9NO3 | GC-MS |
| 2-hydroxy-3-nitroso-4'-nitrobiphenyl | C12H8N2O4 | GC-MS |
Role of Specific Bacterial Strains in this compound Metabolism
Several bacterial strains have been identified as capable of metabolizing this compound and related nitroaromatic compounds. A facultative gram-negative strain, designated B-206, has been shown to utilize this compound as its sole carbon source. tandfonline.comtandfonline.com
While specific studies focusing solely on this compound degrading strains are somewhat limited, research on similar compounds provides insight. For example, Pseudomonas pseudoalcaligenes JS45 possesses a nitrobenzene (B124822) reductase that can also act on this compound ether. oup.comoup.com Other genera known for degrading nitroaromatic compounds, and therefore potentially capable of metabolizing this compound, include Arthrobacter, Burkholderia, Comamonas, Nocardioides, and Rhodococcus. oup.comnih.gov
Three newly isolated sulfate-reducing bacterial strains, Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, and Desulfomicrobium sp. strain WHB, have been shown to cometabolize 4-nitrodiphenylamine, a structurally similar compound. These bacteria reduce the nitro group to an amino group.
Environmental Degradation Kinetics
The rate of biodegradation of this compound is a key factor in its environmental persistence. One study using a static-culture screening procedure with a microbial inoculum from settled domestic wastewater found that this compound is readily biodegradable. chemicalbook.in In this study, a degradation of 97.5% was observed after 7 days of incubation, indicating rapid microbial adaptation. chemicalbook.in
While specific kinetic parameters like half-life in various environmental compartments are not extensively documented for this compound itself, studies on similar compounds like p-nitrophenol (PNP) provide a framework for understanding the kinetics. The degradation of PNP by various bacterial strains has been shown to follow Michaelis-Menten kinetics. nih.gov For instance, the apparent K_m values for PNP degradation by Ralstonia sp. SJ98, Arthrobacter protophormiae RKJ100, and Burkholderia cepacia RKJ200 were found to be 0.32, 0.28, and 0.23 mM, respectively. nih.gov The maximum rates of degradation (V_max) also varied among the strains. nih.gov It is plausible that the degradation of this compound by specific microbial populations would exhibit similar kinetic behavior.
Computational Chemistry and Theoretical Studies of 4 Nitrobiphenyl
Electronic Structure Calculations of 4-Nitrobiphenyl (B1678912)
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, computational methods are employed to understand the distribution of electrons, orbital energies, and reactive sites.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. wikipedia.org It has been applied to this compound and related compounds to determine optimized geometry, electronic properties, and vibrational spectra. nih.govscirp.org
Calculations on related nitroaromatic compounds, such as 4-nitroaniline (B120555), using the B3LYP functional have been effective in analyzing the molecular geometry, vibrational frequencies, and electronic properties. researchgate.net A key aspect of this compound's structure is the dihedral angle between the two phenyl rings, which DFT calculations on nitrobiphenyl have determined to be approximately 38°. This twist from planarity is a result of steric hindrance between the ortho-hydrogens of the two rings.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net For nitroaromatic compounds, the HOMO is typically distributed over the phenyl ring, while the LUMO is often localized on the nitro group, indicating its electron-accepting nature. researchgate.nettci-thaijo.org This charge transfer character is fundamental to the molecule's properties. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, as they reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For nitroaromatic compounds like 4-nitroaniline and 4-nitrophenol (B140041), the negative potential is concentrated around the oxygen atoms of the nitro group, identifying these as the primary sites for electrophilic attack. tci-thaijo.org
Table 1: Calculated Electronic Properties of Nitroaromatic Compounds using DFT Note: This table includes data from related compounds to illustrate the typical results obtained from DFT calculations for this class of molecules.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 4-nitroaniline | B3LYP | - | - | 4.24 researchgate.net |
| 4-nitrophenol | B3LYP/6-311+G | - | - | 3.76 researchgate.net |
The Complete Neglect of Differential Overlap (CNDO) method, specifically its CNDO/2 variant, is an earlier semi-empirical quantum mechanical method. wikipedia.orgwikipedia.org It simplifies the calculation of electron-electron repulsion to speed up computations. wikipedia.org This method has been used to calculate properties like net atomic charges and molecular dipole moments. wikipedia.orgasianpubs.org
For substituted biphenyls, such as 4-heptyl-4'-nitrobiphenyl, the CNDO/2 method has been employed to evaluate net atomic charges and dipole moments at each atomic center. asianpubs.org These calculations are the first step in determining intermolecular interaction energies, which are crucial for understanding the ordering in molecular systems like liquid crystals. asianpubs.org CNDO/S (CNDO with spectroscopic parameterization) calculations have also been used to analyze the electronic transitions and dipole moments of twisted donor-acceptor biphenyls, providing insights into their photophysical properties. acs.org
Table 2: CNDO/2 Calculated Properties for a Substituted this compound
| Compound | Property | Calculated Value |
|---|---|---|
| 4-heptyl-4'-nitrobiphenyl | Total Energy (a.u) | -171.42 asianpubs.org |
| Binding Energy (a.u) | -22.35 asianpubs.org | |
| Total Dipole Moment (Debye) | 2.64 asianpubs.org |
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govcresset-group.com This approach allows for the exploration of the conformational landscape, identifying stable and low-energy states of a molecule. cresset-group.commdpi.com
For this compound, conformational analysis is centered on the degree of rotation around the C-C single bond connecting the two phenyl rings. This rotation is defined by the inter-ring dihedral angle. As established by DFT calculations, the molecule is non-planar with a significant twist angle to alleviate steric strain. While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is broadly applied to biomolecular systems and complex organic molecules to understand their dynamic behavior, stability, and interactions. nih.govmdpi.com The conformational flexibility, particularly the rotation of the phenyl rings, is a key factor in its interaction with biological systems and its reorganization energy during chemical reactions.
Spectroscopic Property Predictions (e.g., NMR, FTIR, Mass Spectrometry)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR: Theoretical calculations of nuclear magnetic resonance (NMR) shielding tensors can predict chemical shifts (δ). nih.govrsc.org For derivatives like 4-Methoxy-4'-Nitrobiphenyl, DFT calculations have shown a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov This predictive power is crucial for structure verification and assignment of experimental signals. schrodinger.com Online tools can also provide predictions for ¹³C NMR spectra based on a given structure. nmrdb.org
FTIR: DFT calculations are also used to predict vibrational frequencies, which can be correlated with experimental Fourier Transform Infrared (FTIR) and Raman spectra. scirp.orgresearchgate.net For nitroaromatic compounds, these calculations help in assigning the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various bending and wagging modes of the nitro group. researchgate.net Theoretical spectra are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. scirp.org
Mass Spectrometry: The prediction of mass spectra involves modeling the fragmentation of a molecule upon ionization. kg.ac.rs Computational tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can predict the electron ionization mass spectrum from a chemical structure. nih.gov For this compound, the fragmentation pattern is influenced by the biphenyl (B1667301) core and the nitro group. Key fragmentation processes would include the cleavage of the bond between the two rings and the loss of the nitro group (NO₂) or related fragments (e.g., NO, O). The molecular ion is a radical cation, and its fragmentation leads to a series of even-electron or odd-electron fragment ions. msu.edu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted using nmrdb.org. nmrdb.org
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C1' (C attached to nitro group) | 147.6 |
| C2'/C6' | 127.8 |
| C3'/C5' | 124.2 |
| C4' (C attached to other ring) | 146.9 |
| C1 | 138.8 |
| C2/C6 | 129.2 |
| C3/C5 | 129.1 |
| C4 | 127.6 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map reaction pathways, identify transition states, and calculate activation energies. rsc.org A critical reaction of this compound is its reduction to 4-aminobiphenyl (B23562), a compound of significant industrial and toxicological interest.
DFT studies on the reduction of nitrobenzenes have provided detailed mechanistic insights. researchgate.net The reduction of the nitro group (NO₂) to an amine group (NH₂) is a multi-step process that proceeds through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. Computational studies can model these reductive steps, for example, in catalyzed reactions. A DFT study on the MoO₂²⁺-catalyzed reduction of nitrobenzenes revealed a mechanism involving three consecutive cycles, each responsible for one of the three reductive steps needed to convert the nitro group to an amine. researchgate.net Such studies help to identify the rate-limiting steps and the role of catalysts and reagents at a molecular level, which is crucial for optimizing reaction conditions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or toxicity. oup.comljmu.ac.uk For nitroaromatic compounds, QSAR models are frequently developed to predict toxic endpoints like mutagenicity and ecotoxicity. nih.gov
These models are built using molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules. mdpi.comdergipark.org.tr Descriptors can be derived from the molecular graph (topological descriptors) or calculated using quantum mechanics (quantum-chemical descriptors). oup.com For the toxicity of nitroaromatics, important descriptors often include hydrophobicity (logP), electronic parameters like the energy of the LUMO (related to the ease of reduction of the nitro group), and steric parameters. mdpi.com
In a study of 95 diverse nitroaromatic compounds' toxicity against Tetrahymena pyriformis, a Hierarchical Technology for QSAR (HiT QSAR) approach was used. nih.gov The dataset was divided into subsets based on putative mechanisms of action, and Partial Least Squares (PLS) was used to develop the models. nih.gov Such models can be used for the environmental risk assessment of new or untested nitroaromatic compounds, including this compound. nih.gov
Compound Names
| Compound Name |
|---|
| 2-nitrophenol |
| 3-nitrophenol |
| 4-aminobiphenyl |
| 4-heptyl-4'-nitrobiphenyl |
| 4-Methoxy-4'-Nitrobiphenyl |
| 4-nitroaniline |
| 4-nitrophenol |
| This compound |
| Biphenyl |
| Nitrobenzene (B124822) |
| Nitrosobenzene |
| Phenylhydroxylamine |
Descriptors for Mutagenicity and Toxicity Prediction
Computational toxicology utilizes quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models to predict the adverse effects of chemicals, including this compound. innovareacademics.inijcrt.org These models are built upon molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. ekb.eg For nitroaromatic compounds like this compound, several quantum chemical and structural descriptors have been identified as crucial for predicting mutagenicity and toxicity. innovareacademics.inresearchgate.net
Key descriptors in these predictive models include those related to a molecule's electronic properties, hydrophobicity, and steric features. researchgate.netnih.gov The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a frequently used electronic descriptor. A lower LUMO energy suggests a greater electron affinity, which is linked to the compound's ability to be metabolically reduced—a critical activation step for the mutagenicity of many nitroaromatics. researchgate.net The metabolic reduction of a nitroaromatic compound proceeds through a nitroso-aromatic intermediate to an N-hydroxyamino aromatic compound, which is known to bind to DNA and initiate mutations. researchgate.net Therefore, the initial reduction of the nitro group is a rate-limiting step in its bioactivation. sid.ir
Other significant electronic descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and molecular electrostatic potentials (MESP), which provide insights into the molecule's reactivity. innovareacademics.in Hydrophobicity, often quantified by the logarithm of the n-octanol-water partition coefficient (logP), is another critical factor, as it governs the transport of the compound to its site of action. nih.govmlsu.ac.in The combination of these descriptors in a multivariate regression analysis allows for the development of models that can predict the mutagenic potential of untested nitroaromatic compounds. innovareacademics.inresearchgate.net These models help in screening chemicals for potential toxicity, thereby reducing the need for extensive animal testing. innovareacademics.inijcrt.org
Correlation of Electronic and Steric Factors with Biological Activity
The biological activity of this compound and its derivatives is strongly modulated by a combination of electronic and steric factors. researchgate.net Computational studies have been instrumental in elucidating these correlations, particularly for predicting mutagenic and carcinogenic potential.
Electronic Factors: The electron-withdrawing nature of the nitro group is a primary determinant of the biological activity of nitroaromatic compounds. researchgate.netumich.edu Studies have shown a strong correlation between the mutagenicity of substituted 4-aminobiphenyls and the Hammett constants of their substituents. umich.edu An increase in the electron-withdrawing capability of substituents tends to increase mutagenic potency in Salmonella typhimurium strain TA98. umich.edu This is because electron-withdrawing groups can facilitate the metabolic activation process. Conversely, the introduction of electron-donating detoxifying substructures, such as sulfonamide, can inhibit metabolic activation by reducing the availability of the amine's lone pair of electrons, thereby rendering the compound non-mutagenic. sid.ir
Steric Factors: Steric hindrance plays a crucial role in modifying the biological activity of this compound. sid.ir The orientation of the nitro group relative to the aromatic rings is a critical structural factor. researchgate.net If the nitro group is forced into a perpendicular or nearly perpendicular orientation to the plane of the aromatic rings due to bulky substituents, a significant decrease or complete loss of mutagenicity is often observed. researchgate.net This is because the non-planar conformation can hinder the interaction of the nitro group with the active site of nitroreductase enzymes, which are necessary for its metabolic activation. researchgate.netsid.ir For example, introducing bulky alkyl groups at positions ortho to the nitro group in this compound can reduce or eliminate its mutagenicity. sid.ir This effect is size-dependent; while small groups may not alter mutagenicity, bulky groups like isopropyl or tert-butyl can significantly inhibit it. sid.ir
Table 2: Influence of Electronic and Steric Factors on the Biological Activity of this compound Derivatives
| Factor | Influence on Biological Activity | Computational Observation/Example |
|---|---|---|
| Electronic | Electron-Withdrawing Groups: Increase mutagenicity by facilitating metabolic activation. | A positive correlation exists between the Hammett constants of substituents and mutagenicity in 4-aminobiphenyls. umich.edu |
| Electron-Donating Groups: Can decrease mutagenicity by inhibiting metabolic activation. | Detoxifying substructures like sulfonamides can render toxicophore-containing compounds nonmutagenic. sid.ir | |
| Steric | Bulky Substituents (ortho to nitro group): Decrease or eliminate mutagenicity. | Alkyl substituents ortho to the nitro group of this compound reduce or eliminate mutagenicity by causing steric inhibition of the nitroreductase system. sid.ir |
Molecular Ordering and Intermolecular Forces
Computational methods are employed to investigate the molecular ordering and intermolecular forces that govern the structure and properties of crystalline this compound and related molecules. researchgate.netasianpubs.org These studies provide insight into crystal packing and the nature of non-covalent interactions, which are essential for understanding the material's physical properties. khanacademy.org
One computational approach involves using quantum mechanics to calculate atomic charges and dipole moments, which are then used to evaluate intermolecular interaction energies. asianpubs.orgasianpubs.org Methods like the Complete Neglect of Differential Overlap (CNDO/2) are used to compute the net atomic charge and dipole components at each atomic center. researchgate.netasianpubs.org The interaction energy between molecular pairs is then calculated using theories such as the modified Rayleigh-Schrödinger perturbation theory combined with a multicentered-multipole expansion method for long-range interactions, and a '6-exp' potential function for short-range interactions. researchgate.netasianpubs.org By analyzing all possible geometric arrangements between a pair of molecules, the most energetically favorable configurations (e.g., stacked or in-plane) can be determined. asianpubs.org
More recent studies utilize Hirshfeld surface analysis and energy framework calculations based on density functional theory (DFT). researchgate.netscivisionpub.com Hirshfeld surfaces visually represent the intermolecular interactions within a crystal by mapping properties like normalized contact distance (dnorm). scivisionpub.com This analysis helps to identify and quantify different types of interactions, such as hydrogen bonds and π-π stacking. Energy framework calculations provide a visual representation of the interaction energies (electrostatic, dispersion, etc.) between molecules in the crystal lattice, highlighting the dominant forces responsible for the crystal packing. scivisionpub.com For instance, in a study of 4-dimethylamino-4′-nitrobiphenyl, Hirshfeld analysis was used to analyze intermolecular interactions in the crystal structure. researchgate.net
Table 3: Computational Methods for Studying Molecular Ordering and Intermolecular Forces
| Computational Method | Information Obtained | Application to Biphenyl Systems |
|---|---|---|
| CNDO/2 with Perturbation Theory | Net atomic charges, dipole moments, long- and short-range intermolecular interaction energies. researchgate.netasianpubs.org | Used to analyze molecular ordering in non-mesogenic biphenyls like 4-heptyl-4'-nitrobiphenyl to understand factors affecting liquid crystallinity. asianpubs.orgasianpubs.org |
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO). researchgate.net | Employed to calculate the ground-state properties of molecules like 4-dimethylamino-4′-nitrobiphenyl before analyzing intermolecular interactions. researchgate.net |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces). scivisionpub.com | Used to determine molecular shape and visually analyze intermolecular interactions in the crystal structures of substituted biphenyls. researchgate.netscivisionpub.com |
| Energy Framework Analysis | Calculation and visualization of electrostatic, dispersion, and total interaction energies within a crystal. scivisionpub.com | Helps to understand the relative strength and directionality of intermolecular packing, revealing the forces that stabilize the crystal structure. scivisionpub.com |
Excited State Proton Transfer Dynamics
The photochemistry of nitroaromatic compounds is often dictated by ultrafast processes occurring in the electronically excited state. While direct studies on the excited state proton transfer (ESPT) of this compound are limited, research on structurally similar compounds like 4-hydroxy-4′-nitrobiphenyl and other nitrophenols provides significant insight. ustc.edu.cnuci.edu These studies use a combination of time-resolved spectroscopy and quantum chemical calculations to map the relaxation pathways of the photoexcited molecule. rsc.orgnih.gov
Upon photoexcitation, many nitroaromatic molecules undergo an intramolecular charge transfer (ICT), where electron density shifts from a donor part of the molecule to the electron-withdrawing nitro group. researchgate.netresearchgate.net This process can be associated with structural relaxation, such as the twisting of the nitro group or the biphenyl rings, leading to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.orgnih.gov The dynamics of this process are highly sensitive to solvent polarity. rsc.orgrsc.org
In protic solvents, ESPT can become a competitive relaxation pathway. ustc.edu.cnuci.edu For example, studies on 4-nitrocatechol (B145892) show that upon excitation, the molecule undergoes efficient ESPT to the solvent on a picosecond timescale. uci.edu Similarly, the triplet state of 4-hydroxy-4′-nitrobiphenyl, which is formed via ultrafast intersystem crossing due to the presence of the nitro group, is capable of transferring a proton to methanol. ustc.edu.cn The nitro group increases the acidity of the nearby hydroxyl group in the excited state, facilitating proton transfer. Although this compound itself lacks a proton-donating group, its derivatives containing hydroxyl or amino groups are expected to exhibit such ESPT dynamics. Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are crucial for calculating the potential energy surfaces of the ground and excited states, confirming the feasibility of these relaxation pathways, and assigning transient spectral features. uci.edunih.gov These computational studies reveal how the electronic structure changes upon excitation, making ESPT an energetically favorable process. ustc.edu.cn
Toxicological Research and Health Implications of 4 Nitrobiphenyl
Genotoxicity and Mutagenicity Studies
Ames Test and Salmonella typhimurium Strains
The mutagenic potential of 4-Nitrobiphenyl (B1678912) (4-NBP) has been extensively evaluated using the Ames test, a bacterial reverse mutation assay. bibliotekanauki.pl This test utilizes various strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine and thus requiring it for growth. bibliotekanauki.pl The test measures the ability of a substance to cause mutations that revert the bacteria to a state of histidine independence, allowing them to form colonies. bibliotekanauki.pl
Research has consistently demonstrated that 4-NBP is mutagenic in several Salmonella typhimurium strains, particularly TA98 and TA100, often without the need for metabolic activation by an external source like S9 mix. nih.govnih.gov Strain TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens. oup.com The direct-acting mutagenicity of 4-NBP suggests that bacterial enzymes can convert it into a mutagenic form. nih.gov
Specifically, studies have shown that 4-NBP is active as a mutagen in the parent strain TA98, which is proficient in nitroreductase, but is inactive in the nitroreductase-deficient strain TA98NR. nih.govnih.gov This indicates the crucial role of bacterial nitroreductase in the metabolic activation of 4-NBP to its mutagenic form. nih.govnih.gov Furthermore, strain TA98/1,8-DNP6, which is also proficient in nitroreductase, is reverted by 4-nitro analogues, further supporting the role of this enzyme. nih.govnih.gov
Table 1: Mutagenicity of this compound in Salmonella typhimurium Strains
| Strain | Genotype Characteristic | Mutagenic Response to 4-NBP | Reference |
|---|---|---|---|
| TA98 | Frameshift mutation sensitive, nitroreductase proficient | Positive | nih.govnih.gov |
| TA100 | Base-pair substitution sensitive | Positive | nih.gov |
| TA98NR | Nitroreductase deficient | Negative/Inactive | nih.govnih.gov |
| TA98/1,8-DNP6 | Nitroreductase proficient | Positive | nih.govnih.gov |
DNA Adduct Formation and Interaction with DNA
The genotoxicity of this compound is linked to its ability to form covalent bonds with DNA, creating DNA adducts. acs.orgoup.com These adducts can disrupt the normal processes of DNA replication and repair, leading to mutations. oup.com
Upon metabolic activation, which involves the reduction of the nitro group, 4-NBP is converted into reactive intermediates, such as N-hydroxyarylamines. nih.govimrpress.com These electrophilic metabolites can then react with nucleophilic sites on DNA bases. oup.com In vivo studies with rats have demonstrated that administration of 4-NBP leads to the formation of DNA adducts in the liver. acs.orgnih.gov
The primary DNA adduct formed from 4-ABP, the metabolite of 4-NBP, is N-(2'-deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). oup.com Studies have shown that the profiles of DNA adducts found in the bladder epithelium of dogs treated with 4-NBP are similar to those obtained when its N-hydroxyarylamine metabolites react with DNA in vitro. nih.gov This suggests that the formation of these specific DNA adducts is a critical step in the initiation of bladder tumors. nih.gov
Electrochemical studies have also investigated the interaction between 4-NBP and DNA. cuni.czresearchgate.net These studies have shown that an interaction occurs, leading to changes in the DNA structure. researchgate.net
Role of Nitroreduction in Activating Mutagenicity
The activation of this compound to a mutagenic species is critically dependent on the metabolic reduction of its nitro group, a process known as nitroreduction. nih.govnih.govnih.gov This reductive pathway is catalyzed by enzymes called nitroreductases, which are present in both bacteria and mammals. nih.govoup.comoup.com
In the context of the Ames test, the mutagenicity of 4-NBP is observed in Salmonella typhimurium strains that possess functional nitroreductase enzymes (e.g., TA98), while strains deficient in this enzyme (e.g., TA98NR) show no mutagenic response. nih.govnih.gov This provides strong evidence that bacterial nitroreductase is responsible for converting 4-NBP into its genotoxic form. nih.gov
The process of nitroreduction involves the conversion of the nitro group (-NO₂) to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH). imrpress.comnih.gov The resulting N-hydroxyarylamine is a reactive electrophile that can bind to DNA, forming adducts and leading to mutations. oup.comnih.gov Therefore, the initial reduction of the nitro group is a rate-limiting and essential step in the bioactivation of 4-NBP. sid.ir
Mammalian systems also possess nitroreductases, found in both microsomal and cytosolic fractions of liver cells, which can metabolize 4-NBP. osti.gov The cytosolic activity has been partly attributed to xanthine (B1682287) oxidase. nih.govosti.gov This metabolic conversion ultimately leads to the formation of 4-aminobiphenyl (B23562) (4-ABP) and its derivatives. nih.govosti.gov
Influence of Substituents on Mutagenic Potential
The mutagenic potency of nitrobiphenyls is significantly influenced by the number and position of nitro groups and other substituents on the biphenyl (B1667301) structure. nih.govnih.govnih.gov Structure-activity relationship studies have revealed specific structural requirements that favor mutagenic activity.
A key finding is that the presence of a nitro group at the 4-position is a strong determinant of mutagenicity. nih.govnih.gov Conversely, the absence of a substituent at the 2-position or 2'-position is also important for high mutagenic activity. nih.gov Substituents at these ortho positions can cause steric hindrance, leading to a non-planar orientation of the biphenyl rings or the nitro group, which in turn reduces or eliminates mutagenicity. sid.irnih.govresearchgate.net This steric effect is thought to inhibit the initial nitroreduction step or reduce the stability of the resulting nitrenium ion. sid.irnih.gov
Table 2: Effect of Substituent Position on Mutagenicity of this compound Derivatives
| Substituent Position | Effect on Mutagenicity | Putative Mechanism | Reference |
|---|---|---|---|
| **4-position (NO₂) ** | Favors high mutagenicity | Optimal electronic properties for activation | nih.govnih.gov |
| 2-position or 2'-position | Absence favors high mutagenicity | Avoids steric hindrance, allows for planar conformation | nih.govsid.irnih.gov |
| Ortho to nitro group (e.g., 3-methyl) | Decreases mutagenicity | Steric hindrance inhibits nitroreductase binding | sid.irnih.gov |
| 3'- or 4'-position (amino or nitro group) | Enhances mutagenicity | Alters electronic properties, increasing reactivity | nih.gov |
Furthermore, the introduction of an additional amino or nitro group at the 3'- or 4'-position of 4-NBP has been shown to enhance its mutagenic activity. nih.gov This suggests that the electronic properties of the molecule, influenced by these substituents, play a crucial role in its ability to be metabolically activated and to interact with DNA. umich.edu For instance, electron-withdrawing substituents can increase the mutagenicity of related aromatic amines. umich.edu
Carcinogenicity Assessments
Link to 4-Aminobiphenyl Carcinogenicity
The carcinogenicity of this compound is intrinsically linked to its metabolic conversion to 4-aminobiphenyl (4-ABP), a known and potent human bladder carcinogen. nih.govimrpress.comepa.govnj.gov While there is no direct data on the carcinogenicity of 4-NBP in humans, its role as a precursor to 4-ABP is the primary basis for concern. nih.govpic.int 4-NBP was historically used in the industrial production of 4-ABP. epa.govpic.int
In vivo studies have provided strong evidence for this metabolic link. When administered to animals, such as rats and dogs, 4-NBP is reduced to 4-ABP. nih.govnih.gov For example, in vitro studies using rat liver enzymes demonstrated that a significant percentage of 4-NBP is converted to 4-ABP. nih.govoup.com This conversion is a critical step, as 4-ABP is then further metabolized to reactive intermediates that bind to DNA, leading to the initiation of cancer. oup.com
Animal carcinogenicity studies have directly demonstrated the carcinogenic potential of 4-NBP. Oral administration of 4-NBP to dogs resulted in the induction of bladder carcinomas. epa.govpic.int This finding is significant because 4-ABP is also a recognized bladder carcinogen in dogs and humans. nih.gov The metabolic pathway from 4-NBP to 4-ABP and its subsequent activation to DNA-binding species provides a clear mechanism for the carcinogenicity of 4-NBP. imrpress.com Therefore, 4-NBP is considered a suspected human carcinogen primarily due to its metabolic transformation into the established carcinogen 4-ABP. haz-map.com
Evidence in Animal Models
Toxicological studies in animal models have been crucial in understanding the carcinogenic potential of this compound. Oral administration of this compound to dogs has been shown to induce bladder carcinomas. inchem.org This finding was a significant early indicator of its carcinogenic properties. While dogs were the only species in which this was initially tested, subsequent research has broadened the understanding of its effects across different animals. inchem.org In rats, for example, exposure to this compound has been linked to the development of liver tumors. chemicalbook.com
The metabolic activation of this compound is a key process in its carcinogenicity. It can be metabolically reduced to 4-nitrosobiphenyl (B155253) and then further to N-hydroxy-4-aminobiphenyl, which is a metabolite that can lead to DNA damage. imrpress.com This metabolic pathway underscores the mechanism by which this compound exerts its carcinogenic effects in various tissues.
Table 1: Carcinogenic Effects of this compound in Animal Models
| Animal Model | Route of Administration | Observed Effect |
|---|---|---|
| Dogs | Oral | Bladder Carcinomas inchem.orgncats.io |
| Rats | Ingestion | Liver Tumors chemicalbook.com |
| Various | Intraperitoneal | Poisonous chemicalbook.com |
Human Health Risks and Occupational Exposure
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, indicating it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans, despite some evidence in experimental animals. inchem.orgwho.intwikipedia.org However, it is noteworthy that this compound was used in the production of 4-aminobiphenyl, a known human bladder carcinogen. inchem.orghaz-map.com This association has led to the suspicion that some of the bladder cancer risk observed in workers exposed to 4-aminobiphenyl may have been partly due to exposure to this compound. ncats.io
Historically, occupational exposure was a primary source of human contact with this compound, particularly in industries where it was used as an intermediate in the production of dyes and as a plasticizer. haz-map.comnj.gov Although it is no longer manufactured or used in the United States, exposure can still occur from hazardous waste sites. epa.gov Chronic exposure to high concentrations of this compound in workers has been associated with effects on the peripheral and central nervous systems, as well as the liver and kidneys. chemicalbook.comepa.gov Acute exposure can cause irritation to the eyes, mucous membranes, and respiratory tract, along with symptoms like headache, nausea, and fatigue. chemicalbook.comepa.govnih.gov
Mechanisms of Toxicity
The toxic effects of this compound are attributed to several underlying molecular mechanisms.
Oxidative Stress Induction
The metabolism of this compound can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress. sci-hub.se This state of cellular imbalance can cause damage to vital components such as DNA, proteins, and lipids. Such oxidative damage is considered a significant contributor to the compound's carcinogenic properties. Studies on similar nitroaromatic compounds, like 4-nitrophenol (B140041), have demonstrated the induction of oxidative stress, which leads to increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov
Aryl Hydrocarbon Receptor (AHR) Pathway Activation
The Aryl Hydrocarbon Receptor (AHR) is a transcription factor that is activated by various environmental pollutants, including aromatic hydrocarbons. nih.govwikipathways.orgwikipedia.org Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences, leading to the regulation of a battery of genes, including those encoding for cytochrome P450 enzymes. wikipathways.orgnih.gov These enzymes are involved in the metabolic activation of xenobiotics like this compound. nih.gov The activation of the AHR pathway is a critical step in the toxic mechanism of many aromatic compounds, and some polychlorinated biphenyl derivatives have been shown to activate this pathway. acs.org
Neurological Effects
Chronic exposure to high concentrations of this compound has been reported to have effects on the peripheral and central nervous systems in workers. nj.govepa.gov Symptoms of exposure can include headaches, lethargy, dizziness, and ataxia. osha.gov While the specific neurotoxic mechanisms of this compound are not extensively detailed, exposure to pesticides and other nitroaromatic compounds has been linked to neurotoxicity, which can manifest as a range of neurological symptoms and changes in neurobehavioral performance. nih.gov
Hepatic and Renal Impacts
The liver and kidneys are primary sites for the metabolism and excretion of foreign compounds and are therefore susceptible to damage from toxic substances. High levels of exposure to this compound may affect the liver and kidneys. chemicalbook.comnj.gov In animal studies, carbon tetrachloride, another toxic chemical, has been shown to cause dystrophic lesions in the liver and kidneys of rats, leading to impaired function of these organs. nih.gov While specific studies on the hepatic and renal impacts of this compound are limited, the general understanding of xenobiotic toxicity suggests that these organs are at risk. In cases of liver cirrhosis, which can be exacerbated by toxic insults, acute kidney injury is a common and serious complication. mdpi.com
Developmental Toxicity Studies
Research into the developmental toxicity of this compound is limited, with several sources noting a lack of comprehensive data on its effects in humans or animal models. nih.govchemicalbook.comepa.gov However, specific studies using the embryonic zebrafish model (Danio rerio) have provided some initial insights into its potential as a developmental toxicant.
In one study investigating a range of nitrated polycyclic aromatic hydrocarbons (NPAHs), zebrafish embryos were exposed to this compound from 6 to 120 hours post-fertilization (hpf). nih.gov The researchers monitored the embryos for a variety of morphological endpoints to assess developmental toxicity. nih.gov This research is significant as it provides some of the only available data points for the developmental effects of this specific compound.
The study observed concentration-dependent morphological responses in the zebrafish embryos at 24 and 120 hours post-fertilization. nih.gov For this compound, the study documented several developmental effects. The findings from this research are summarized in the table below.
Table 1: Developmental Toxicity of this compound in Zebrafish Embryos
| Endpoint | Observation Time (hours post-fertilization) | Lowest Effect Level (LEL) |
|---|---|---|
| Any Effect (excluding mortality) | 120 hpf | -17.2 |
| Yolk sac edema | 120 hpf | -12.71 |
| Pericardial edema | 120 hpf | -14.19 |
| Any Effect (including mortality) | 120 hpf | -18.12 |
Data sourced from a study on the developmental toxicity of NPAHs in a zebrafish model. nih.gov
The study utilized the transgenic Tg(cyp1a:nls-egfp) zebrafish line to also investigate the role of the aryl hydrocarbon receptor (AHR) pathway in the observed toxicity. nih.gov While the broader study concluded that NPAHs are a toxicologically diverse group of compounds capable of causing a variety of developmental endpoints, the specific mechanisms for this compound require further investigation. nih.gov Outside of this specific zebrafish model research, there is a general consensus in the available literature that no definitive studies on the reproductive or developmental effects of this compound have been conducted in humans or other animal models. nih.govepa.gov
Risk Assessment and Environmental Health Perspectives
The risk assessment and environmental health profile of this compound is shaped by its classification as a hazardous substance and its persistence in the environment. Although it is no longer manufactured, imported, or sold in the United States, potential exposure remains a concern, primarily from historical hazardous waste disposal sites. nih.govsolubilityofthings.com
The U.S. Environmental Protection Agency (EPA) has not established a quantitative risk assessment, such as a Reference Concentration (RfC) or a Reference Dose (RfD), for this compound. nih.govepa.gov However, it is recognized as a hazardous substance by numerous regulatory and scientific bodies. nj.gov The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), and it is listed under California's Proposition 65 as a chemical known to cause cancer. epa.gov
From an environmental health perspective, this compound is noted for its toxicity to aquatic organisms. ilo.orgchemservice.com It is poorly soluble in water, and if released into the environment, it is expected to partition to sediment and suspended organic matter. nih.gov While biodegradation may be a significant degradation pathway, the compound can persist and may cause long-term effects in the aquatic environment. nih.govilo.org Its potential for accumulation in aquatic life is also a concern. chemservice.com
Human exposure to high concentrations of this compound in occupational settings has been associated with effects on the liver, kidneys, and the central and peripheral nervous systems. nih.gov Given its carcinogenic potential and the lack of established safe exposure levels, the general recommendation is to control all routes of exposure to the lowest possible levels. ilo.orgepa.gov The primary risk to the general population is confined to contact with legacy contamination in hazardous waste sites. nih.govnj.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 4-Aminobiphenyl |
| This compound |
Analytical Chemistry of 4 Nitrobiphenyl
Detection and Quantification Methods
A range of chromatographic and electrochemical methods have been developed for the determination of 4-nitrobiphenyl (B1678912). researchgate.netelectrochemsci.org These include high-performance liquid chromatography (HPLC) with various detectors, gas chromatography-mass spectrometry (GC-MS), and several voltammetric techniques. researchgate.netelectrochemsci.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound. researchgate.netnih.govoup.com It offers the advantage of being able to separate non-volatile and thermally unstable compounds at room temperature. The separation is typically achieved on a reverse-phase (RP) column. sielc.comsielc.com
A study reported the use of a reversed-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid for the analysis of this compound. sielc.comsielc.com For applications compatible with mass spectrometry, formic acid can be used as a substitute for phosphoric acid. sielc.comsielc.com Another study utilized an isocratic ion-pair RP-HPLC method with UV-Vis detection for the simultaneous analysis of 4-nitrophenol (B140041) and its metabolites, where detection was carried out at 290 nm. nih.gov
Table 1: HPLC-UV Detection of this compound
| Parameter | Value | Reference |
|---|---|---|
| Detection Method | UV Spectrophotometry | researchgate.netresearchgate.net |
| Detection Limit (Direct) | 4.0 × 10⁻⁷ mol L⁻¹ | researchgate.net |
| Detection Limit (Airborne) | 0.011 µg/sample | osha.gov |
| Mobile Phase Example | Acetonitrile, Water, Phosphoric Acid | sielc.comsielc.com |
| Detection Wavelength Example | 290 nm | nih.gov |
Electrochemical detection (ED) coupled with HPLC provides a highly sensitive method for the analysis of compounds that can be oxidized or reduced. researchgate.netmdpi.com While this compound itself is not directly determined by electrochemical detection, it can be reduced to 4-aminobiphenyl (B23562) (4-ABP), which is electrochemically active. researchgate.netresearchgate.net Following the reduction of this compound to 4-aminobiphenyl, a detection limit of 4.0 × 10⁻⁶ mol L⁻¹ has been achieved using HPLC with electrochemical detection. researchgate.net Research has explored the use of various electrode materials, including platinum and boron-doped diamond film electrodes, for the electrochemical detection of related aromatic amines. mdpi.comresearchgate.net
Table 2: HPLC-Electrochemical Detection of this compound (as 4-Aminobiphenyl)
| Parameter | Value | Reference |
|---|---|---|
| Detection Method | Electrochemical Detection (post-reduction) | researchgate.netresearchgate.net |
| Analyte Detected | 4-Aminobiphenyl | researchgate.netresearchgate.net |
| Detection Limit | 4.0 × 10⁻⁶ mol L⁻¹ | researchgate.net |
| Electrode Material Example | Platinum, Boron-Doped Diamond | mdpi.comresearchgate.net |
Fluorescent detection in HPLC is known for its high sensitivity. researchgate.net Similar to electrochemical detection, direct fluorescent detection of this compound is not typical. The compound is first reduced to the fluorescent 4-aminobiphenyl. researchgate.net This derivatization step allows for highly sensitive quantification. Using this method, a detection limit of 2.0 × 10⁻⁷ mol L⁻¹ has been reported for this compound after its reduction to 4-aminobiphenyl. researchgate.net Fluorescent detection has been cited as the most sensitive among UV, electrochemical, and fluorescent methods for the reduced form of this compound. researchgate.net
Table 3: HPLC-Fluorescent Detection of this compound (as 4-Aminobiphenyl)
| Parameter | Value | Reference |
|---|---|---|
| Detection Method | Fluorescent Detection (post-reduction) | researchgate.netresearchgate.net |
| Analyte Detected | 4-Aminobiphenyl | researchgate.netresearchgate.net |
| Detection Limit | 2.0 × 10⁻⁷ mol L⁻¹ | researchgate.net |
| Sensitivity Comparison | Most sensitive compared to UV and Electrochemical | researchgate.net |
Electrochemical Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography combined with mass spectrometry is a powerful and highly specific technique for the identification and quantification of this compound. nih.govtandfonline.com The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, with characteristic m/z peaks at 199, 152, and 169. nih.gov A method for analyzing airborne this compound involved collection on a sampler, desorption with 2-propanol, and injection into a gas chromatograph. dnacih.com This method has an analytical range of 0.2-110 µ g/sample and a detection limit of 0.05 µ g/sample . dnacih.com GC-MS has also been successfully used to identify metabolites of this compound produced by bacterial degradation. tandfonline.com
Table 4: GC-MS Analysis of this compound
| Parameter | Value/Information | Reference |
|---|---|---|
| Principle | Separation by GC, Detection by MS | nih.govtandfonline.com |
| Key m/z Peaks | 199, 152, 169 | nih.gov |
| Analytical Range (Airborne) | 0.2-110 µg/sample | dnacih.com |
| Detection Limit (Airborne) | 0.05 µg/sample | dnacih.com |
| Application | Analysis of environmental samples, metabolite identification | tandfonline.comresearchgate.net |
Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Cyclic Voltammetry)
Modern electroanalytical methods, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), offer sensitive and cost-effective means for determining this compound. semanticscholar.org These techniques are based on the electrochemical reduction of the nitro group. 147.231.120
Differential Pulse Voltammetry (DPV) has been successfully applied for the trace determination of this compound. semanticscholar.orgmdpi.com Using a hanging mercury drop electrode (HMDE), DPV can achieve a concentration range of 2x10⁻⁸ to 1x10⁻⁵ mol·L⁻¹. mdpi.com By employing adsorptive stripping voltammetry (AdSV) with the HMDE, the detection range can be extended to even lower concentrations, from 2x10⁻⁹ to 1x10⁻⁷ mol·L⁻¹. mdpi.com The optimal pH for DPV determination using a Britton-Robinson buffer-methanol mixture was found to be 12. mdpi.com Another study using a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) reported a detection limit of 2x10⁻⁷ mol∙l⁻¹ for this compound by DPV. cuni.cz
Cyclic Voltammetry (CV) is instrumental in studying the electrochemical behavior of this compound, including the mechanism of its reduction. researchgate.net Studies using CV have investigated the interaction of this compound with DNA and have helped to elucidate that its reduction is controlled by both diffusion and adsorption processes. researchgate.netresearchgate.net
Table 5: Voltammetric Determination of this compound
| Technique | Electrode | Concentration Range / Limit of Detection | pH / Medium | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | HMDE | 2x10⁻⁸ to 1x10⁻⁵ mol·L⁻¹ | pH 12 (Britton-Robinson buffer-methanol) | mdpi.com |
| Adsorptive Stripping Voltammetry (AdSV) | HMDE | 2x10⁻⁹ to 1x10⁻⁷ mol·L⁻¹ | pH 12 (Britton-Robinson buffer-methanol) | mdpi.com |
| Differential Pulse Voltammetry (DPV) | m-AgSAE | 2x10⁻⁷ mol∙l⁻¹ | pH 4.8 (Methanol-acetate buffer) | cuni.cz |
| Cyclic Voltammetry (CV) | HMDE | Study of electrochemical mechanism | Phosphate buffer-methanol | researchgate.netresearchgate.net |
Spectroscopic Techniques (e.g., NMR, FTIR)
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of 4-NBP. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed for the aromatic protons. rsc.org For instance, the protons on the nitrated phenyl ring appear at different chemical shifts than those on the unsubstituted phenyl ring due to the electron-withdrawing nature of the nitro group. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the nitro group (NO₂) stretching vibrations, typically in the regions of 1500-1530 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations are also readily identifiable. nih.gov Vapor phase FTIR spectra have also been recorded to provide additional data. nih.gov
UV-Visible Spectroscopy: this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov The UV spectrum in isooctane (B107328) shows a maximum absorption at approximately 295 nm. nih.gov This property is often exploited in liquid chromatography for detection purposes. osha.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the sensitive and selective determination of 4-NBP. nih.gov The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| ¹H NMR (CDCl₃) | Multiplets and doublets for aromatic protons in the range of δ 7.4-8.4 ppm rsc.org |
| FTIR | Characteristic NO₂ stretching bands nih.gov |
| UV-Visible (Isooctane) | λmax ≈ 295 nm nih.gov |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to C₁₂H₉NO₂ nist.gov |
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical for the accurate analysis of this compound from various environmental and biological matrices. The choice of technique depends on the sample type and the analytical method to be used.
For air sampling, a common method involves drawing a known volume of air through an OSHA versatile sampler (OVS-2) tube, which contains a glass fiber filter and XAD-2 adsorbent resin. osha.gov The collected this compound is then desorbed from the sampler using a suitable solvent, such as ethyl acetate. osha.gov The desorption efficiency for this method has been found to be high, averaging 99.3% for spiked samples. osha.gov
For solid samples like soil or sediment, and for aqueous samples, solid-phase extraction (SPE) is a widely used technique. mdpi.com SPE cartridges packed with materials like C18 or other polymeric sorbents can effectively retain this compound from the sample matrix. mdpi.com The analyte is then eluted with a small volume of an organic solvent.
Liquid-liquid extraction (LLE) is another common method, particularly for water samples. mdpi.com A water-immiscible organic solvent with a high affinity for this compound, such as dichloromethane (B109758) or hexane, is used to extract the compound from the aqueous phase. mdpi.com
In some advanced applications, particularly for air samples, passive air samplers with polyurethane foam (PUF) disks are used for the collection of this compound and other semi-volatile organic compounds. researchgate.net Subsequent extraction is often performed using accelerated solvent extraction (ASE) with a mixture of petroleum ether and acetone. researchgate.net
| Extraction Technique | Matrix | Key Features |
| Sorbent Tube Sampling (OVS-2) | Air | High collection and desorption efficiency osha.gov |
| Solid-Phase Extraction (SPE) | Water, Soil | High selectivity and concentration factor mdpi.com |
| Liquid-Liquid Extraction (LLE) | Water | Use of immiscible organic solvents mdpi.com |
| Accelerated Solvent Extraction (ASE) | Passive Air Samplers | Reduced solvent consumption and extraction time researchgate.net |
Environmental Monitoring and Analysis
Monitoring this compound in the environment is essential due to its persistence and potential toxicity. Analytical methods for environmental monitoring are typically based on chromatographic techniques coupled with sensitive detectors.
Gas chromatography (GC) is another powerful technique for analyzing this compound. When coupled with a flame ionization detector (FID), it can be used for determination, although its sensitivity to 4-NBP is not as high as other detectors. osha.gov For enhanced sensitivity and selectivity, GC is often coupled with mass spectrometry (GC-MS). nih.gov GC-MS, especially using negative ion chemical ionization, has been shown to be a very sensitive method for detecting nitrated polycyclic aromatic hydrocarbons like 4-NBP, with detection limits in the picogram range. nih.gov
Passive air sampling has been employed to assess the atmospheric concentrations of this compound in various environments, including urban and industrial areas. researchgate.netresearchgate.net These studies often analyze for a range of polycyclic aromatic compounds to identify emission sources. researchgate.net For instance, this compound has been identified in samples from regions with oil sands operations. researchgate.net
| Analytical Method | Detector | Application |
| HPLC | UV | Airborne this compound osha.govresearchgate.net |
| GC | FID | Airborne this compound osha.gov |
| GC | MS | Highly sensitive determination in various matrices nih.gov |
Bioanalytical Methods for Metabolite Detection
The bioanalysis of this compound and its metabolites is crucial for understanding its mechanisms of toxicity. In vivo, this compound can be metabolized through various pathways, including reduction of the nitro group and ring hydroxylation. nih.gov
The primary analytical technique for the quantitative bioanalysis of drugs and their metabolites in physiological fluids is liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com Specifically, triple-quadrupole mass spectrometry (TQMS) with electrospray ionization (ESI) and multiple reaction monitoring (MRM) offers excellent sensitivity and specificity. chromatographyonline.com
A study on the reductive metabolism of this compound using rat liver fractions identified several metabolites. nih.gov The analysis was performed using high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI/MS). nih.gov This technique allowed for the tentative identification of ten metabolites. nih.gov
The major metabolite identified was 4-aminobiphenyl (4-ABP), accounting for 79% of the total metabolites. nih.gov Other significant metabolites included hydroxylaminobiphenyls. nih.gov Minor metabolites that were detected include 4-acetylaminobiphenyl (B142796) (4-AABP), N-hydroxy-4-acetylaminobiphenyl (4-AABP-N-OH), and N-formyl-4-aminobiphenyl (N-formyl-4-ABP). nih.gov The identification of these metabolites suggests several metabolic pathways, including N-hydroxylation, N-acetylation, and N-formylation. nih.gov
For the determination of this compound and its key metabolite 4-aminobiphenyl, HPLC methods with various detectors have been developed. researchgate.net Since 4-NBP itself is not directly amenable to electrochemical or fluorescence detection, a method involving the chemical reduction of 4-NBP to 4-ABP prior to analysis has been optimized. researchgate.net This allows for more sensitive detection using fluorescence, which was found to be the most sensitive detection method in that study. researchgate.net
| Metabolite | Analytical Technique | Key Findings |
| 4-Aminobiphenyl (4-ABP) | HPLC/APCI/MS, HPLC-Fluorescence | Major metabolite of 4-NBP; can be detected with high sensitivity after reduction of 4-NBP researchgate.netnih.gov |
| Hydroxylaminobiphenyls | HPLC/APCI/MS | Major metabolites identified in rat liver fractions nih.gov |
| 4-Acetylaminobiphenyl (4-AABP) | HPLC/APCI/MS | Minor metabolite of 4-NBP nih.gov |
| N-hydroxy-4-acetylaminobiphenyl | HPLC/APCI/MS | Minor metabolite of 4-NBP nih.gov |
| N-formyl-4-aminobiphenyl | HPLC/APCI/MS | Minor metabolite of 4-NBP nih.gov |
Applications of 4 Nitrobiphenyl in Research and Advanced Materials
Intermediate in Organic Synthesis
4-Nitrobiphenyl (B1678912) serves as a crucial intermediate in a variety of organic synthesis applications. solubilityofthings.com Its reactivity allows for transformations into numerous derivatives, making it a versatile starting material for the production of dyes, pigments, and pharmaceuticals. solubilityofthings.comontosight.ai The nitro group can be readily reduced to an amino group, yielding 4-aminobiphenyl (B23562), another important industrial chemical. wikipedia.org This reduction is a key step in the synthesis of various compounds. wikipedia.org
The general reaction for the reduction of this compound to 4-aminobiphenyl is as follows:
C₁₂H₉NO₂ + 3H₂ → C₁₂H₉NH₂ + 2H₂O wikipedia.org
Furthermore, derivatives of this compound, such as 4-hydroxy-4'-nitrobiphenyl (B1295355) and 4-amino-4'-nitrobiphenyl, are also used as intermediates in the synthesis of more complex molecules. ontosight.aichemicalbook.com For instance, 4'-nitro-[1,1'-biphenyl]-4-carbaldehyde, a derivative of this compound, is a key intermediate in the synthesis of neuroprotective nitrones and liquid crystal materials.
Precursor for Advanced Materials
The distinct electronic and optical properties of this compound and its derivatives make them valuable precursors in the development of advanced materials. solubilityofthings.comontosight.ai These materials find applications in various high-technology fields.
Electronic Materials
The presence of the electron-withdrawing nitro group significantly influences the electron distribution within the biphenyl (B1667301) system, making this compound and its derivatives subjects of interest in materials science, particularly for the design of electronic materials. solubilityofthings.com Derivatives like 4'-nitro-biphenyl-2-ylamine and 4-hydroxy-4'-nitrobiphenyl have been explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.comontosight.ai The stability and electronic properties of these compounds make them attractive for enhancing the performance of such devices. chemimpex.com
Non-Linear Optical (NLO) Crystals and Opto-electronic Properties
Organic materials with efficient non-linear optical (NLO) properties are in demand for applications in optical communications and data storage. this compound and its derivatives, particularly those with both electron-donating and electron-withdrawing groups (a "push-pull" system), can exhibit significant NLO activity. researchgate.net For example, 4-dimethylamino-4'-nitrobiphenyl (B1590182) has been studied as an efficient NLO material. researchgate.net The charge transfer characteristics within these molecules are crucial for their NLO properties. researchgate.net Research has also been conducted on growing single crystals of this compound derivatives for NLO applications. researchgate.net The unique crystal structure of compounds like 4-iodo-4'-nitrobiphenyl can lead to non-centrosymmetric packing, a prerequisite for second-harmonic generation (SHG) activity. researchgate.net
| Derivative | Application | Key Finding |
| 4-Dimethylamino-4'-nitrobiphenyl | NLO Crystal | Exhibits efficient NLO properties due to intramolecular charge transfer. researchgate.net |
| 4-Iodo-4'-nitrobiphenyl | NLO Crystal | Crystal structure can lead to non-centrosymmetric packing and SHG activity. researchgate.net |
Liquid Crystal Research and Display Technologies
Derivatives of this compound have been investigated for their use in liquid crystal displays (LCDs). The 4-alkoxy-4'-nitrobiphenyl family of compounds has been synthesized and evaluated for use in next-generation scattering LCDs. rsc.org These materials can exhibit smectic A phases, which are utilized in bistable, low-power scattering displays. rsc.org The substitution of a nitro group for a nitrile group in these liquid crystals has been shown to potentially reduce the switching voltage required for operation. rsc.org
Research Tools for Studying Chemical Reactivity and Mechanisms
This compound and its derivatives are valuable tools for studying chemical reactivity and reaction mechanisms. solubilityofthings.com The presence of the nitro group provides a reactive site for various chemical transformations, and its influence on the biphenyl system allows for the investigation of electronic effects in chemical reactions. solubilityofthings.com For instance, the reaction of the nitrate (B79036) radical with biphenyl has been studied to understand the formation of nitrobiphenyl isomers, including this compound. sioc-journal.cn Furthermore, the interaction of this compound with DNA has been investigated using electrochemical methods to study potential genotoxicity and the mechanisms of DNA damage. researchgate.net The study of the metabolism of this compound and its derivatives, such as this compound ether, provides insights into the mechanisms of toxicity and mutagenicity. nih.gov
Conclusion and Future Directions in 4 Nitrobiphenyl Research
Current Gaps in Knowledge
Despite decades of awareness surrounding its hazards, significant gaps persist in our understanding of 4-Nitrobiphenyl (B1678912). A primary area of uncertainty is its comprehensive toxicological profile in humans. While acute effects are documented, detailed information on chronic, reproductive, and developmental effects remains largely unavailable. cdnsciencepub.comajol.info The U.S. Environmental Protection Agency (EPA), for instance, has not established a reference dose (RfD) or reference concentration (RfC) for the compound, underscoring the lack of quantitative risk assessment data. cdnsciencepub.comnih.gov
A critical knowledge gap lies in the in vivo metabolism of this compound to 4-aminobiphenyl (B23562), a known human bladder carcinogen. researchgate.nettandfonline.comresearchgate.net While this metabolic reduction is established, the precise kinetics, the influence of genetic polymorphisms on metabolic rates, and the full spectrum of intermediate metabolites and their specific contributions to toxicity are not fully elucidated. asm.org Research from 1997 identified several metabolites in rat liver fractions, including hydroxylaminobiphenyls and N-hydroxy-4-acetylaminobiphenyl, but a complete picture of the toxification and detoxification pathways is still needed. asm.org
Furthermore, there is a deficiency in data regarding the environmental fate and transport of this compound in complex ecosystems. semanticscholar.org How it partitions in different environmental compartments, its bioavailability in soil and sediment, and the ecotoxicological impact of its degradation products are areas requiring more in-depth investigation. The potential for bioaccumulation and biomagnification through food chains is another area where knowledge is limited.
| Identified Knowledge Gap | Area of Research | Significance | Relevant Findings/Citations |
| Human Health Effects | Toxicology | Lack of data on chronic, reproductive, and developmental toxicity in humans. No established EPA reference values (RfD/RfC). | cdnsciencepub.comajol.infonih.govresearchgate.net |
| Metabolic Pathways | Biochemistry/Toxicology | Incomplete understanding of the in vivo conversion kinetics and mechanisms of this compound to the carcinogen 4-aminobiphenyl. | tandfonline.comresearchgate.netasm.org |
| Environmental Behavior | Environmental Science | Limited data on environmental fate, transport, bioavailability, and ecotoxicity of transformation products in real-world ecosystems. | semanticscholar.orgnih.gov |
| Exposure Assessment | Occupational Health | Lack of methods for assessing personal exposure, particularly from historical contamination sites. | cdnsciencepub.com |
Emerging Research Avenues
Future research is poised to leverage technological advancements to fill the aforementioned gaps. One of the most promising avenues is the application of advanced analytical and computational methods.
Advanced Analytical Chemistry: Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) are crucial for identifying and quantifying trace levels of this compound and its metabolites in biological and environmental samples. asm.org Future work will likely involve developing more sensitive methods for real-time monitoring and mapping contamination.
Computational Toxicology: In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can help predict the toxicity of this compound's lesser-known metabolites. These computational tools can prioritize substances for further toxicological testing and help elucidate mechanisms of action without extensive animal testing.
'Omics' Technologies: The use of genomics, proteomics, and metabolomics can provide a systems-biology perspective on the effects of this compound. These technologies can identify biomarkers of exposure and effect, offering insights into the molecular pathways disrupted by the compound and its metabolites, leading to a better understanding of its carcinogenic potential.
Environmental Fate Modeling: Sophisticated environmental models are needed to predict the transport and transformation of this compound. nih.gov These models can simulate its behavior under various environmental conditions, helping to assess the long-term risks associated with contaminated sites. Research into its degradation under different conditions, such as through advanced oxidation processes, is also an emerging field. rsc.org
Potential for Safer Analogues and Remediation Strategies
Given that this compound is restricted or no longer in widespread use in many jurisdictions, the focus has shifted from finding direct replacements to developing safer chemical synthesis routes that avoid its creation and remediating existing contamination. fujielectric.com
Safer Synthesis: One potential alternative to using nitroaromatic compounds as intermediates for producing amines is to explore different synthesis pathways. For example, amination by ammonolysis can be used to substitute an amine group for other functional groups, potentially bypassing the need for a nitro-intermediate that requires reduction. epa.gov
Remediation Strategies: Significant research is being directed toward effective and sustainable strategies to clean up soil and groundwater contaminated with nitroaromatic compounds. These approaches are highly relevant for sites historically contaminated with this compound.
| Remediation Strategy | Description | Mechanism/Key Organisms/Process | Relevant Findings/Citations |
| Bioremediation | Utilizes microorganisms to break down contaminants. | Involves bacteria (Pseudomonas), fungi (Phanerochaete chrysosporium), and composting to reduce nitro groups and potentially mineralize the compound. | nih.govresearchgate.net |
| Phytoremediation | Employs plants to remove, degrade, or contain pollutants. | Plants like Mirabilis jalapa (Four o'clock flower), alfalfa, and reed can absorb and degrade nitroaromatics through their root systems and associated microbes. | cdnsciencepub.comajol.infotandfonline.comnih.gov |
| Advanced Oxidation Processes (AOPs) | Involves the generation of highly reactive hydroxyl radicals to destroy contaminants. | Techniques include Fenton (Fe²⁺ + H₂O₂), Photo-Fenton (adding UV light), ozonation, and UV/H₂O₂ to chemically degrade the molecule. | researchgate.netiwaponline.comresearchgate.netkirj.ee |
| Chemical Reduction | Uses chemical reagents to transform the pollutant. | Zero-valent iron (ZVI) can reduce the nitro group to an amino group, forming less toxic (though still potentially hazardous) compounds. | researchgate.net |
These technologies offer a toolkit for addressing legacy pollution, with the choice of strategy depending on site-specific factors like contaminant concentration, soil type, and cost-effectiveness. nih.govsemanticscholar.org
Interdisciplinary Research Needs
Addressing the complex challenges posed by this compound requires a departure from siloed scientific inquiry. The path forward demands robust interdisciplinary collaboration.
Environmental Chemistry and Toxicology: Joint studies are essential to link the environmental fate of this compound and its degradation products with their toxicological impacts. Understanding how environmental processing alters the toxicity of the initial compound is crucial for accurate risk assessment. nih.gov
Microbiology, Plant Science, and Environmental Engineering: The development of effective bioremediation and phytoremediation strategies is a prime example of interdisciplinary need. Microbiologists and plant scientists can identify and optimize organisms, while environmental engineers can design and implement reactor systems or field applications for their use. nih.govnih.gov
Computational Chemistry and Public Health: Collaboration between computational modelers and public health experts can translate complex data on toxicity and exposure into meaningful risk assessments and public health advisories.
Material Science and Chemistry: The design of novel materials, such as specialized adsorbents or catalysts for AOPs, requires the combined expertise of material scientists and chemists to create efficient and scalable remediation solutions. rsc.org
By fostering these collaborations, the scientific community can develop a holistic understanding of this compound's risks and formulate effective strategies to mitigate its impact on human health and the environment.
Q & A
Basic Questions
Q. What are the key considerations when synthesizing 4-Nitrobiphenyl in laboratory settings?
- Methodological Answer : Synthesis typically involves nitration of biphenyl using nitric acid under controlled temperature (30–50°C) to minimize byproducts like 4,4'-dinitrobiphenyl. Purification via recrystallization from ethanol or acetone is critical to isolate pure crystals. Safety protocols must address carcinogenicity risks (e.g., closed systems, fume hoods) . Characterization via melting point (113.9°C) and NMR/IR spectroscopy ensures structural fidelity .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine multiple techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton signals (δ 7.4–8.3 ppm) and nitro group electronic effects.
- Infrared (IR) Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
- Elemental Analysis : Verify C, H, N, O percentages (Molecular formula: C₁₂H₉NO₂; MW: 199.21 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to prevent inhalation exposure.
- Regulatory Compliance : Label containers per EU Regulation 1272/2008 (Carc. 1B; H350) and adhere to OSHA hazard communication standards .
Advanced Research Questions
Q. How can researchers address contradictions in carcinogenicity data across studies on this compound?
- Methodological Answer : Discrepancies often arise from exposure routes (oral vs. dermal) or model systems (rodent vs. in vitro). Resolve conflicts by:
- Meta-Analysis : Pool data using PRISMA guidelines to assess heterogeneity.
- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile low-dose vs. high-dose effects .
Q. What analytical techniques are optimal for identifying this compound metabolites in biological systems?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Detect nitro-reduced metabolites (e.g., 4-aminobiphenyl) with MRM transitions (e.g., m/z 199 → 169).
- Gas Chromatography (GC) with ECD/NPD : Quantify urinary metabolites post-derivatization .
Q. How can researchers ensure regulatory compliance in cross-disciplinary studies involving this compound?
- Methodological Answer :
- Concentration Limits : Adhere to EU restrictions (<0.1% w/w in mixtures) and document waste disposal per EPA Hazardous Waste Codes (D003).
- Ethical Review : Submit protocols to Institutional Review Boards (IRBs) for studies involving human cell lines, citing carcinogen handling guidelines .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Probit/Logit Models : Fit sigmoidal curves to binary response data (e.g., tumor incidence).
- Bayesian Hierarchical Models : Account for inter-study variability and small sample sizes. Validate using AIC/BIC metrics .
Q. How should researchers design experiments to assess this compound’s environmental persistence?
- Methodological Answer :
- OECD Guideline 307 : Conduct soil degradation studies under aerobic conditions (25°C, 60% humidity) for 120 days.
- HPLC-UV Quantification : Monitor degradation products (e.g., 4-nitrophenol) at λ = 254 nm .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.21 g/mol | |
| Melting Point | 113.9°C | |
| Carcinogenicity Classification | EU Carc. 1B; H350 | |
| Water Solubility | Insoluble (<0.1 mg/L at 20°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
